molecular formula C23H23ClN6 B2875304 1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine CAS No. 955320-19-1

1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Cat. No.: B2875304
CAS No.: 955320-19-1
M. Wt: 418.93
InChI Key: SDCLJHPOLJRRKR-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl-substituted piperazine moiety and a 3,5-dimethylphenyl group at the pyrazolo core. Pyrazolo[3,4-d]pyrimidines are heterocyclic systems known for their pharmacological versatility, including roles as kinase inhibitors, serotonin receptor modulators, and antitumor agents .

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-10-17(2)12-20(11-16)30-23-21(14-27-30)22(25-15-26-23)29-8-6-28(7-9-29)19-5-3-4-18(24)13-19/h3-5,10-15H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCLJHPOLJRRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3,5-dimethylphenylhydrazine and suitable diketones under acidic or basic conditions.

    Substitution on the piperazine ring: The piperazine ring is substituted with a 3-chlorophenyl group through nucleophilic substitution reactions, often using 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzyl chlorides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biology: It is used in studies related to cell signaling pathways and molecular mechanisms of disease.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their biological activities:

Compound Name/ID Pyrazolo Substituent (R1) Piperazine Substituent (R2) Biological Activity/Notes Reference
Target Compound 3,5-Dimethylphenyl 3-Chlorophenyl Hypothesized serotonin receptor modulation
XVIIIc () 4-Chlorophenylamino-ethanone 4-Phenylpiperazine G-protein coupled receptor (GPR35/GPR55) binding
5g () Tetrahydro-2H-pyran-2-yl 3-Chlorophenyl (bisarylurea) Pan-RAF inhibitor (IC₅₀: <1 µM)
1-(4-Chlorobenzyl)-... () 4-Chlorobenzyl 4-Phenylpiperazine GPR35/GPR55 modulation (IC₅₀: 0.8–1.2 µM)
4-Hydrazinyl-6-methyl-... () Methyl Phenyl (hydrazinyl derivative) Antiproliferative activity (HeLa cells: IC₅₀ 12 µM)

Key Observations:

  • Substituent Position: The position of substituents on the pyrazolo core (e.g., R1 at C1 or C4) significantly impacts target selectivity.
  • Piperazine Modifications: The 3-chlorophenyl group on the piperazine ring (target compound) is structurally similar to serotonin receptor agonists like 1-(3-chlorophenyl)piperazine (mCPP), suggesting possible 5-HT receptor interactions . In contrast, 4-phenylpiperazine derivatives (e.g., ) exhibit affinity for GPR35/GPR55 receptors .
  • Biological Activity: Bisarylurea analogs (e.g., 5g, ) demonstrate potent pan-RAF inhibition, highlighting the pyrazolo[3,4-d]pyrimidine scaffold's adaptability in kinase-targeted therapies .

Pharmacological Profiles

  • Serotonin Receptor Modulation: The 3-chlorophenyl-piperazine moiety in the target compound mirrors mCPP, a 5-HT1B/2C agonist . However, the pyrazolo[3,4-d]pyrimidine core may shift selectivity toward kinases or G-protein coupled receptors (GPRs) .
  • Anticancer Potential: Analogous compounds () show IC₅₀ values in the low micromolar range against cancer cell lines, suggesting the target compound may require evaluation in proliferation assays .

Biological Activity

The compound 1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and the implications of its structure on its pharmacological properties.

Chemical Structure

The compound features a complex structure that includes:

  • A piperazine ring , which is known for its diverse pharmacological properties.
  • A pyrazolo[3,4-d]pyrimidine moiety , which has been associated with various biological activities including antiviral and anticancer effects.
  • A chlorophenyl group , which may enhance the compound's lipophilicity and biological interactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiviral properties. For instance, compounds with similar structures have shown effective inhibition against respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The compound may share these properties due to its structural similarities.

  • Case Study : A related pyrazolo compound exhibited an EC50 value of 6.7 µM against HCV, indicating a promising antiviral profile that could be explored further for our compound .

Anticancer Activity

Research indicates that pyrazolo derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of our compound has not been extensively documented; however, the presence of the pyrazolo and piperazine components suggests potential anticancer activity.

  • Research Findings : In a study assessing similar compounds, IC50 values ranged from 0.2 to 9.19 µM against different cancer cell lines . It is hypothesized that our compound may exhibit comparable efficacy.

Enzyme Inhibition

The piperazine moiety is known to interact with various enzymes, including acetylcholinesterase (AChE) and urease. Such interactions can lead to therapeutic applications in treating Alzheimer’s disease and other conditions.

  • Experimental Data : Compounds containing piperazine have shown IC50 values as low as 2.14 µM for urease inhibition . This suggests that our compound might also possess enzyme inhibitory properties worth investigating.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The detailed synthesis pathway remains to be fully elucidated in the literature but is likely to include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Coupling reactions to introduce the piperazine and chlorophenyl groups.

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